3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and utility in organic synthesis. The compound's molecular formula is C8H10N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound is synthesized through specific chemical reactions involving precursors such as 3-methylpyridazine-6-one and chloroacetic acid. It has been studied for its potential biological activity, particularly in medicinal chemistry, where it serves as a building block for more complex organic molecules.
3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid is classified as a heterocyclic organic compound due to the presence of a pyridazine ring. It is also categorized under carboxylic acids because of the carboxyl functional group (-COOH) present in its structure.
The synthesis of 3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid typically involves the following steps:
The industrial production of this compound mirrors the laboratory synthesis but is optimized for yield and purity using industrial-grade reagents and solvents. Techniques such as distillation and chromatography are commonly employed for purification.
The molecular structure of 3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid includes:
The compound has a molecular weight of approximately 174.18 g/mol, with specific structural features that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm its identity and purity.
3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The precise pathways depend on the context in which the compound is used, particularly in medicinal applications where it may exhibit anti-inflammatory or antimicrobial properties .
The physical properties of 3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid include:
Chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be utilized to assess purity and stability over time .
3-(3-Methyl-6-oxo-6H-pyridazin-1-yl)-propionic acid has several applications in scientific research:
Scaffold hopping and computational molecular design are pivotal in developing novel pyridazinone derivatives. The pyridazinone core serves as a bioisostere for pyrimidine in fatty acid binding protein (FABP4) inhibitors, which are therapeutic candidates for cancer and metabolic diseases. Researchers employed Spark™ software to identify pyridazinone as a synthetically accessible scaffold through virtual screening of nitrogen-containing heterocycles. This approach enabled the replacement of pyrimidine in co-crystallized ligands (PDB ID: 1TOU) while maintaining binding affinity to FABP4's active site [2].
Functionalization typically targets positions C-4, N-1, and C-6 to modulate bioactivity. For instance:
Automated ligand growing experiments within FABP4’s cavity generated 52 target molecules. Synthesis involved multi-step routes, such as isoxazole-pyridazinone ring opening followed by hydrolysis and acylation (Scheme 1). Intermediate 2 was synthesized from precursor 1 using methanol/triethylamine, followed by hydrolysis to acid 3 and amide coupling. This yielded derivatives like 4a-b and 5a-b, with ethyl bromide alkylation introducing additional complexity [2].
Table 1: Impact of Pyridazinone Substituents on FABP4 Inhibition
R₂ Group | R₆ Group | Bioactivity (IC₅₀) | Key Interaction |
---|---|---|---|
H | Ph | 0.42 µM | Hydrophobic pocket |
CH₃ | 3-Thienyl | 0.38 µM | π-Stacking |
C₂H₅ | cC₆H₁₁ | 0.51 µM | Van der Waals |
Ph | CH₃ | 0.29 µM | Steric complement |
Regioselectivity challenges arise during N-alkylation of the pyridazinone ring to introduce propionic acid chains. Conventional alkylation risks O- vs. N-alkylation and migration side reactions. Modern solutions leverage directed ortho-metalation (DoM) and transition-metal catalysis:
For N-1 alkylation, base-controlled regioselectivity is critical. Using KHMDS (potassium hexamethyldisilazide) instead of LDA (lithium diisopropylamide) shifts selectivity toward N-alkylation over C-3 alkylation. For example, alkylating 2,4-diphenyl-3H-1-benzazepine with methyl iodide yields 90% N-alkylated product with KHMDS, versus 60% C-alkylated with LDA [7] [8]. Solvents also play a role: THF/HMPA mixtures improve electrophile accessibility to the nitrogen anion.
Table 2: Regioselectivity in Pyridazinone Alkylation
Base | Solvent | Alkyl Halide | N- vs. C-3 Ratio | Yield (%) |
---|---|---|---|---|
LDA | THF | Methyl iodide | 40:60 | 72 |
KHMDS | THF/HMPA | Methyl iodide | 90:10 | 85 |
NaH | DMF | Ethyl bromoacetate | 95:5 | 78 |
Transitioning from lab to industrial synthesis demands solvent sustainability and catalyst recyclability. Key findings include:
Continuous-flow reactors enhance reaction scalability by suppressing by-products like CO during reductive carboxylation. Fixed-bed systems with controlled temperature gradients (160–260°C) improve selectivity to >95% for propionic acid derivatives. Catalyst stability tests confirm consistent activity over 150 hours under reductive atmospheres .
Table 3: Industrial Catalytic Conditions for Carboxylation
Catalyst | Pressure | GHSV (h⁻¹) | H₂/CO₂ Ratio | Yield (%) | Stability (h) |
---|---|---|---|---|---|
Cu/ZnO/Al₂O₃ (co-precip.) | 10 bar | 200 | 9:1 | 21 | >150 |
Pd(OAc)₂/Ac₂O | 1 atm | N/A | 3:1 | 18* | 50 |
FeCl₃/PPY₃ | 5 bar | 684 | 6:1 | 15 | 100 |
Anhydride intermediate yield
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7